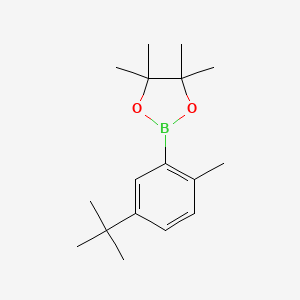![molecular formula C23H20N2O4 B13983343 2-[9H-fluoren-9-ylmethoxycarbonyl(pyridin-4-yl)amino]propanoic acid](/img/structure/B13983343.png)
2-[9H-fluoren-9-ylmethoxycarbonyl(pyridin-4-yl)amino]propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[9H-fluoren-9-ylmethoxycarbonyl(pyridin-4-yl)amino]propanoic acid is a complex organic compound that belongs to the class of fluorenylmethoxycarbonyl (Fmoc) protected amino acids. These compounds are widely used in peptide synthesis due to their stability and ease of removal under mild conditions. The presence of the fluorenyl group provides a chromophore that can be detected by UV spectroscopy, making it useful in various analytical applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[9H-fluoren-9-ylmethoxycarbonyl(pyridin-4-yl)amino]propanoic acid typically involves the protection of the amino group of the amino acid with the Fmoc group. This can be achieved using Fmoc chloride in the presence of a base such as sodium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The protected amino acid is then coupled with pyridine-4-amine using a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle multiple reactions simultaneously. The use of high-throughput screening and optimization of reaction conditions ensures high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
2-[9H-fluoren-9-ylmethoxycarbonyl(pyridin-4-yl)amino]propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the Fmoc group can be replaced by other protecting groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or alcohols in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with different protecting groups.
Applications De Recherche Scientifique
2-[9H-fluoren-9-ylmethoxycarbonyl(pyridin-4-yl)amino]propanoic acid has several applications in scientific research:
Chemistry: Used in the synthesis of peptides and proteins.
Biology: Employed in the study of protein-protein interactions and enzyme mechanisms.
Medicine: Investigated for its potential use in drug delivery systems and as a building block for therapeutic peptides.
Industry: Utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 2-[9H-fluoren-9-ylmethoxycarbonyl(pyridin-4-yl)amino]propanoic acid involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group of the amino acid during the coupling reactions, preventing unwanted side reactions. The Fmoc group can be removed under mild basic conditions, such as treatment with piperidine, to reveal the free amino group for further reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-[(9H-Fluoren-9-ylmethoxy)carbonylamino]isobutyric Acid: Similar in structure but with an isobutyric acid moiety.
(2S)-2-([(9H-fluoren-9-ylmethoxy)carbonyl]amino)-3-(quinolin-3-yl)propanoic acid: Contains a quinoline group instead of a pyridine group.
Uniqueness
2-[9H-fluoren-9-ylmethoxycarbonyl(pyridin-4-yl)amino]propanoic acid is unique due to the presence of the pyridine group, which can participate in additional interactions and reactions compared to other similar compounds. This makes it particularly useful in the synthesis of complex peptides and proteins with specific functional properties.
Propriétés
Formule moléculaire |
C23H20N2O4 |
|---|---|
Poids moléculaire |
388.4 g/mol |
Nom IUPAC |
2-[9H-fluoren-9-ylmethoxycarbonyl(pyridin-4-yl)amino]propanoic acid |
InChI |
InChI=1S/C23H20N2O4/c1-15(22(26)27)25(16-10-12-24-13-11-16)23(28)29-14-21-19-8-4-2-6-17(19)18-7-3-5-9-20(18)21/h2-13,15,21H,14H2,1H3,(H,26,27) |
Clé InChI |
SXKGRMHLXLDFHK-UHFFFAOYSA-N |
SMILES canonique |
CC(C(=O)O)N(C1=CC=NC=C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


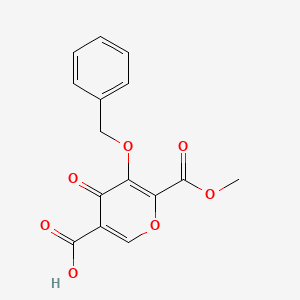
![1-[1,4,6,7-Tetrahydro-3-(4-methoxyphenyl)-5H-pyrazolo[4,3-c]pyridin-5-yl]ethanone](/img/structure/B13983270.png)


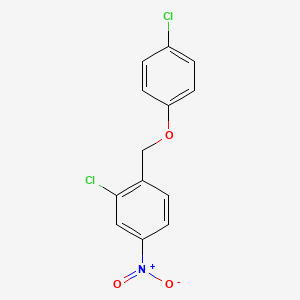


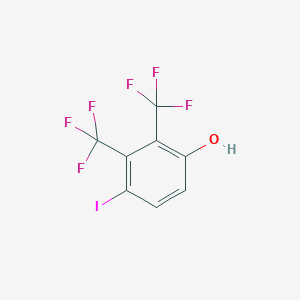
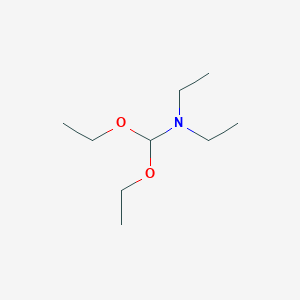
![2-[3-(2-nitrophenoxy)-2-oxopropyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B13983327.png)
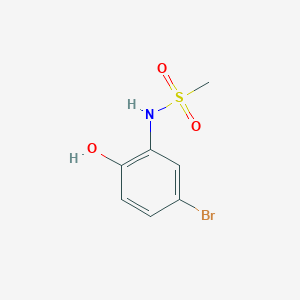
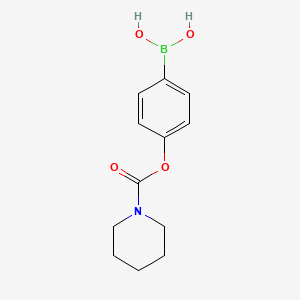
![n-{2-[(4-Chlorophenyl)sulfanyl]ethyl}aniline](/img/structure/B13983363.png)
